REACTION_SMILES
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[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[CH3:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[O:8]=[C:9]1[CH:10]=[C:11]([CH3:17])[CH2:12][C:13]([CH3:14])([CH3:15])[CH2:16]1.[OH2:18]>>[O:8]=[C:9]1[CH:10]=[C:11]([CH3:17])[C:12](=[O:18])[C:13]([CH3:14])([CH3:15])[CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1=CC(=O)CC(C)(C)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC1=CC(=O)CC(C)(C)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |